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molecular formula C12H12N2O B1197278 1-(4-Amino-2-methylquinolin-3-yl)ethanone CAS No. 71993-15-2

1-(4-Amino-2-methylquinolin-3-yl)ethanone

Cat. No. B1197278
M. Wt: 200.24 g/mol
InChI Key: YFGFFNPPTDOYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04789678

Procedure details

1-(4-amino-2-methyl-3-quinolinyl)-ethanone (2 g) was added all at once as a solid to a stirred suspension of sodium borohydride (1.13 g) in isopropanol (50 ml). The mixture was refluxed for several hours until the reaction was complete based on thin-layer chromatography (silica gel, 10% methanol/dichloromethane). Methanol (10 ml) and water (5 ml) were added and the mixture was allowed to cool slowly to room temperature. Most of the solvent was evaporated under vacuum, and the concentrate partitioned between water and ethyl acetate. The ethyl acetate extract was dried (saturated sodium chloride wash, sodium sulfate) and the ethyl acetate removed under vacuum. The resulting solid was recrystallized from acetonitrile to give 1.5 g of crystals, mp 214°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[C:3]=1[C:13](=[O:15])[CH3:14].[BH4-].[Na+].CO.ClCCl.CO>C(O)(C)C.O>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[C:3]=1[CH:13]([CH3:14])[OH:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=NC2=CC=CC=C12)C)C(C)=O
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.ClCCl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for several hours until the reaction
CUSTOM
Type
CUSTOM
Details
Most of the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the concentrate partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
CUSTOM
Type
CUSTOM
Details
was dried
WASH
Type
WASH
Details
(saturated sodium chloride wash, sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the ethyl acetate removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC2=CC=CC=C12)C)C(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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